1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Overview
Description
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an amino group, a phenoxy group, and a benzoimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 3-amino phenol reacts with a benzoimidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoimidazole moiety can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
- 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
- 4-(4-(3,5-Diaminobenzoyl) phenoxy) phthalonitrile
Comparison: 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile synthetic routes .
Properties
IUPAC Name |
1-(3-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGQMBIVMKCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC(=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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